molecular formula C23H23NO2 B5703522 3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide

3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No. B5703522
M. Wt: 345.4 g/mol
InChI Key: QTPZVURAAHDMPL-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide, also known as BEM, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It has also been shown to activate the AMPK pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cells. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its ability to selectively target specific signaling pathways in the body. This allows researchers to study the effects of this compound on specific diseases and cellular processes. Another advantage is its relatively low toxicity and high solubility, which makes it easier to administer in animal models.
One of the limitations of using this compound in lab experiments is its limited bioavailability and poor pharmacokinetic properties. This makes it difficult to achieve therapeutic concentrations in vivo. In addition, the synthesis of this compound is relatively complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for the research of 3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to improve its pharmacokinetic properties and bioavailability to increase its efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide involves the reaction of 2-ethyl-6-methylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting benzamide is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to obtain this compound. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

3-(benzyloxy)-N-(2-ethyl-6-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-3-19-12-7-9-17(2)22(19)24-23(25)20-13-8-14-21(15-20)26-16-18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZVURAAHDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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